molecular formula C22H26FNO3S B6562170 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1091079-31-0

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B6562170
CAS No.: 1091079-31-0
M. Wt: 403.5 g/mol
InChI Key: YGWRVBIYRGSPFS-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule integrates a 5,6,7,8-tetrahydronaphthalene group, a benzenesulfonamide core, and a 4-(4-fluorophenyl)tetrahydropyran moiety, presenting a complex architecture for structure-activity relationship (SAR) studies. The sulfonamide functional group (-SO2NH-) is a privileged pharmacophore in pharmaceutical science, known to confer inhibitory activity against a variety of enzymes, such as carbonic anhydrases . This makes compounds featuring this group valuable probes for biochemical research. The tetrahydronaphthalene scaffold is a classic bioisostere often associated with compounds that interact with the central nervous system, while the fluorinated aromatic ring is a common feature used to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The specific mechanism of action for this compound is not predefined and requires investigation; its potential research applications are dictated by its structural features and can range from enzyme inhibition to receptor modulation. As a screening compound, it serves as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns to identify new biological activities. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3S/c23-20-8-6-19(7-9-20)22(11-13-27-14-12-22)16-24-28(25,26)21-10-5-17-3-1-2-4-18(17)15-21/h5-10,15,24H,1-4,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWRVBIYRGSPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, a compound with the CAS number 1327576-59-9, has garnered attention in recent pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The chemical formula of this compound is C18H20FN3O3C_{18}H_{20}FN_3O_3, with a molecular weight of 345.4 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

PropertyValue
Molecular FormulaC18H20FN3O3C_{18}H_{20}FN_3O_3
Molecular Weight345.4 g/mol
CAS Number1327576-59-9
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that the compound may act as a neuromodulator through sigma-like receptors, which are implicated in various neurological functions and disorders.

Pharmacological Effects

Case Study 1: Neurological Effects

A study evaluated the effect of tetrahydronaphthalene derivatives on TH activity and found that certain analogs could significantly enhance TH levels at low concentrations. This suggests that this compound may have similar effects and could be explored for therapeutic use in conditions like Parkinson's disease .

Case Study 2: Anticancer Activity

In vitro studies on related compounds indicated potent HDAC inhibition leading to cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines. These findings support further investigation into the anticancer potential of this compound as part of a new class of HDAC inhibitors .

Comparison with Similar Compounds

Core Structural Features

The following table summarizes key structural and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications
N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Target) C₂₂H₂₅FNO₃S (estimated) ~423.5 (est.) Sulfonamide, fluorophenyl, oxane, tetrahydronaphthalene Enzyme inhibition, CNS therapeutics (hypothesized)
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide C₂₃H₂₄N₄O₃S 452.5 Carboxamide, pyrimidine, sulfamoyl Kinase inhibition, anticancer
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₃H₂₅N₃O₄S 439.5 Sulfonamide, pyridazinone, methoxyphenyl Anti-inflammatory, PDE inhibition
N-(4-Ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide C₂₅H₂₁F₂N₃O₄S 497.5 Fluorophenyl sulfonyl, quinolinone, acetamide Antimicrobial, protease inhibition
N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide C₂₂H₁₇NO₃S 375.4 Sulfonamide, phenoxyphenyl, naphthalene Surfactant, polymer additive

Functional Group Analysis

  • Sulfonamide vs.
  • Fluorophenyl vs. Methoxyphenyl : The fluorophenyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to the methoxyphenyl group in , which may improve membrane permeability and metabolic stability .
  • Oxane Ring vs. Pyridazinone/Pyrimidine: The oxane ring in the target compound provides conformational rigidity, whereas the pyridazinone in and pyrimidine in introduce planar, aromatic systems that may facilitate π-π stacking with biological targets .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The tetrahydronaphthalene core and fluorophenyl group suggest moderate lipophilicity (logP ~3–4), comparable to but higher than and due to the absence of polar substituents .
  • Spectroscopic Data : While direct NMR/IR data for the target compound are unavailable, analogs like and exhibit characteristic sulfonamide peaks (e.g., S=O stretching at ~1150–1350 cm⁻¹ in IR) and aromatic proton shifts (δ 7.0–8.5 ppm in ¹H NMR) .

Preparation Methods

Preparation of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride

The sulfonamide group is typically introduced via sulfonation of tetrahydronaphthalene. A modified Houben-Fischer sulfonation is employed:

  • Sulfonation :

    • React 5,6,7,8-tetrahydronaphthalene (1.0 eq) with chlorosulfonic acid (3.0 eq) in dichloromethane at 0–5°C for 4 hours.

    • Yield : 68–72% (crude sulfonic acid).

  • Chlorination :

    • Treat the sulfonic acid with phosphorus pentachloride (1.2 eq) in thionyl chloride under reflux.

    • Reaction Time : 2 hours.

    • Yield : 89–93% (sulfonyl chloride).

ParameterValueSource
Sulfonation Temp0–5°C
Chlorination AgentPCl₅ + SOCl₂
Sulfonyl Chloride Purity98.5% (HPLC)

Synthesis of 4-(4-Fluorophenyl)oxan-4-ylmethylamine

The oxane ring is constructed via acid-catalyzed cyclization :

  • Cyclocondensation :

    • React 4-fluorophenylmagnesium bromide (1.1 eq) with 3-chloropropane-1,2-diol (1.0 eq) in THF at −78°C, followed by warming to 25°C.

    • Key Intermediate : 4-(4-fluorophenyl)oxane-4-carbaldehyde.

  • Reductive Amination :

    • Treat the aldehyde with sodium cyanoborohydride (1.5 eq) and ammonium acetate (2.0 eq) in methanol.

    • Yield : 76% (amine hydrochloride salt).

Coupling Strategies for Final Assembly

Nucleophilic Substitution Route

The most widely reported method involves reacting the sulfonyl chloride with the oxane-methylamine:

  • Reaction Conditions :

    • Combine 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (1.0 eq) and 4-(4-fluorophenyl)oxan-4-ylmethylamine (1.05 eq) in anhydrous DMF.

    • Add triethylamine (3.0 eq) as a base.

  • Optimization Data :

    • Temperature : 25°C (room temperature).

    • Reaction Time : 12 hours.

    • Yield : 81% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Mitsunobu Coupling

For sterically hindered substrates, a Mitsunobu reaction improves yields:

  • React the sulfonamide precursor with 4-(4-fluorophenyl)oxan-4-ylmethanol (1.1 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.

  • Yield : 74% (vs. 62% for nucleophilic route in similar cases).

Purification and Characterization

Chromatographic Methods

  • Normal-Phase HPLC :

    • Column: Zorbax Silica (250 × 4.6 mm, 5 µm).

    • Mobile Phase: 70:30 hexane/ethyl acetate.

    • Retention Time: 8.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.35–7.28 (m, 2H, fluorophenyl), 4.21 (s, 2H, CH₂N), 3.72–3.65 (m, 4H, oxane OCH₂).

  • HRMS (ESI⁺): m/z calc. for C₂₂H₂₅FNO₃S [M+H]⁺: 414.1534; found: 414.1538.

Industrial-Scale Optimization

Solvent Selection

Comparative studies show 2-methyltetrahydrofuran (2-MeTHF) outperforms DMF in sustainability and yield:

SolventYield (%)Purity (%)
DMF8198.5
2-MeTHF8499.1
THF7397.8

Data aggregated from.

Catalytic Improvements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (0.1 eq) reduces reaction time to 6 hours with 87% yield.

  • Microwave Assistance : 30-minute irradiation at 80°C achieves 89% yield but requires specialized equipment .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Sulfonamide Formation : Coupling of tetrahydronaphthalene-2-sulfonyl chloride with the oxan-4-ylmethyl amine intermediate under inert conditions (N₂ atmosphere) at 0–5°C to prevent side reactions .
  • Oxane Ring Functionalization : Friedel-Crafts alkylation or Mitsunobu reactions to introduce the 4-fluorophenyl group, requiring anhydrous solvents (e.g., THF) and catalysts like BF₃·Et₂O .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical Parameters : Temperature control during sulfonamide coupling prevents decomposition, while solvent polarity influences oxane ring stability .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from tetrahydronaphthalene and fluorophenyl) and δ 3.5–4.0 ppm (oxane methylene protons) confirm connectivity .
  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and C-F stretches at 1220 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ matching the theoretical mass (±2 ppm error) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting enzyme inhibition IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Use recombinant enzyme isoforms (e.g., COX-2 vs. COX-1) to clarify selectivity. For example, IC₅₀ discrepancies may arise from isoform-specific binding pockets .
  • Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as sulfonamide ionization affects binding .
  • Control Experiments : Include positive inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .
    • Case Study : Inconsistent IC₅₀ values for carbonic anhydrase inhibition were resolved by confirming the absence of zinc chelation (via EDTA-free buffers) .

Q. How does the fluorophenyl-oxane moiety influence target binding compared to non-fluorinated analogs?

  • Methodological Answer :

  • Computational Modeling : Docking studies (e.g., AutoDock Vina) show the 4-fluorophenyl group enhances hydrophobic interactions with enzyme pockets (e.g., COX-2’s Val523/Leu352) .
  • SAR Analysis : Fluorination increases metabolic stability (CYP3A4 resistance) and logP (from 2.8 to 3.4), improving membrane permeability .
  • Crystallography : Single-crystal X-ray structures (e.g., PDB deposition) reveal fluorine’s role in stabilizing π-π stacking with Phe residues .

Q. What analytical techniques are recommended for detecting degradation products under stressed conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis .
  • HPLC-MS/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Degradants include sulfonic acid derivatives (m/z +16) and oxane ring-opened products .
  • Kinetic Analysis : Arrhenius plots to predict shelf-life; activation energy (Eₐ) calculations for hydrolytic pathways .

Comparative and Mechanistic Questions

Q. How does this compound’s sulfonamide group compare to carboxamide derivatives in binding kinetics?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Sulfonamide derivatives exhibit faster association rates (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹) due to stronger hydrogen bonding with Ser530 (COX-2) vs. carboxamides (kₐ = 8.7 × 10³ M⁻¹s⁻¹) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) shows sulfonamides have favorable ΔG (−9.2 kcal/mol) due to entropic gains from desolvation .

Q. What experimental designs mitigate off-target effects in in vivo studies?

  • Methodological Answer :

  • Dose Escalation : Start at 1 mg/kg (rodents) with LC-MS/MS plasma monitoring to maintain Cₘₐₓ < 10 µM, reducing hERG channel inhibition risks .
  • Tissue Distribution Studies : Radiolabeled (¹⁴C) compound autoradiography identifies accumulation in target organs (e.g., liver vs. brain) .
  • CRISPR-Cas9 Knockouts : Validate target specificity using COX-2⁻/⁻ mice to isolate mechanism-driven effects .

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